molecular formula C7H3F2NO B070000 4,5-Difluoro-2-hydroxybenzonitrile CAS No. 186590-36-3

4,5-Difluoro-2-hydroxybenzonitrile

Cat. No.: B070000
CAS No.: 186590-36-3
M. Wt: 155.1 g/mol
InChI Key: ROLMZTIHUMKEAI-UHFFFAOYSA-N
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Description

L-Chicoric Acid is a naturally occurring phenolic compound belonging to the caffeic acid derivatives. It is primarily found in plants such as Echinacea purpurea, chicory, and basil. The molecular formula of L-Chicoric Acid is C22H18O12, and it is known for its significant pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Chicoric Acid can be synthesized through various chemical methods. One common approach involves the esterification of caffeic acid with tartaric acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure L-Chicoric Acid .

Industrial Production Methods

Industrial production of L-Chicoric Acid primarily relies on extraction from natural sources. Echinacea purpurea is the most common plant used for this purpose. The extraction process involves harvesting the plant material, drying it, and then using solvents like ethanol or methanol to extract the compound. The extract is further purified to isolate L-Chicoric Acid .

Chemical Reactions Analysis

Types of Reactions

L-Chicoric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Chicoric Acid has a wide range of scientific research applications:

Mechanism of Action

L-Chicoric Acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-difluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLMZTIHUMKEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631005
Record name 4,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-36-3
Record name 4,5-Difluoro-2-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186590-36-3
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